molecular formula C14H13FO2 B5717558 {2-[(2-fluorobenzyl)oxy]phenyl}methanol

{2-[(2-fluorobenzyl)oxy]phenyl}methanol

Cat. No. B5717558
M. Wt: 232.25 g/mol
InChI Key: MNGSMTRKDFCUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2-fluorobenzyl)oxy]phenyl}methanol, also known as FBM, is a chemical compound that has been widely studied for its potential applications in scientific research. FBM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 240.27 g/mol. In

Mechanism of Action

The exact mechanism of action of {2-[(2-fluorobenzyl)oxy]phenyl}methanol is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. {2-[(2-fluorobenzyl)oxy]phenyl}methanol has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and glucose metabolism. {2-[(2-fluorobenzyl)oxy]phenyl}methanol has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
{2-[(2-fluorobenzyl)oxy]phenyl}methanol has been shown to have a number of biochemical and physiological effects in the body. {2-[(2-fluorobenzyl)oxy]phenyl}methanol has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). {2-[(2-fluorobenzyl)oxy]phenyl}methanol has also been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, {2-[(2-fluorobenzyl)oxy]phenyl}methanol has been shown to reduce oxidative stress and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

{2-[(2-fluorobenzyl)oxy]phenyl}methanol has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. {2-[(2-fluorobenzyl)oxy]phenyl}methanol is also soluble in organic solvents, which makes it easy to use in a variety of experimental setups. However, {2-[(2-fluorobenzyl)oxy]phenyl}methanol has some limitations as well. It has a relatively short half-life in the body, which can make it difficult to study its long-term effects. In addition, {2-[(2-fluorobenzyl)oxy]phenyl}methanol has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are a number of future directions for research on {2-[(2-fluorobenzyl)oxy]phenyl}methanol. One area of interest is the potential use of {2-[(2-fluorobenzyl)oxy]phenyl}methanol as a treatment for chronic pain and neuroinflammation. Further studies are needed to understand the long-term safety and efficacy of {2-[(2-fluorobenzyl)oxy]phenyl}methanol in humans. Another area of interest is the potential use of {2-[(2-fluorobenzyl)oxy]phenyl}methanol as a tool for studying the role of PPARγ and COX-2 in various biological processes. Finally, further studies are needed to understand the potential applications of {2-[(2-fluorobenzyl)oxy]phenyl}methanol in cancer research and other areas of biomedical research.

Synthesis Methods

{2-[(2-fluorobenzyl)oxy]phenyl}methanol can be synthesized using a variety of methods, including the reaction of 2-fluorobenzyl alcohol with phenylmagnesium bromide in the presence of a catalyst. Another method involves the reaction of 2-fluorobenzyl chloride with phenol in the presence of a base. The yield of {2-[(2-fluorobenzyl)oxy]phenyl}methanol can be improved by optimizing the reaction conditions, such as the reaction temperature and the choice of solvent.

Scientific Research Applications

{2-[(2-fluorobenzyl)oxy]phenyl}methanol has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. {2-[(2-fluorobenzyl)oxy]phenyl}methanol has been shown to have anti-inflammatory and analgesic effects, and it has been studied as a potential treatment for chronic pain and neuroinflammation. {2-[(2-fluorobenzyl)oxy]phenyl}methanol has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

[2-[(2-fluorophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGSMTRKDFCUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2-Fluorophenyl)methoxy]phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.